molecular formula C7H5F3N4O B1348506 5-Methyl-2-trifluoromethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one CAS No. 198953-53-6

5-Methyl-2-trifluoromethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

Cat. No.: B1348506
CAS No.: 198953-53-6
M. Wt: 218.14 g/mol
InChI Key: RCFXSBDEUTWHMQ-UHFFFAOYSA-N
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Description

5-Methyl-2-trifluoromethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound known for its unique structural features and significant biological activities. This compound belongs to the class of triazolopyrimidines, which are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

5-Methyl-2-trifluoromethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. One of the key enzymes it interacts with is dihydroorotate dehydrogenase (DHODH), an enzyme involved in the de novo synthesis of pyrimidines . The compound binds to DHODH, inhibiting its activity and thereby affecting the pyrimidine biosynthesis pathway . This interaction is crucial as it can influence the proliferation of cells, particularly in cancer research where DHODH is a target for anticancer drugs .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to exhibit antiproliferative activities against several cancer cell lines, including gastric cancer cells (MGC-803), colorectal cancer cells (HCT-116), and breast cancer cells (MCF-7) . The compound influences cell function by inhibiting the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition results in cell cycle arrest and apoptosis, highlighting its potential as an anticancer agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of DHODH, forming hydrogen bonds and stacking interactions that stabilize the enzyme-inhibitor complex . This binding inhibits the enzyme’s activity, leading to a reduction in pyrimidine synthesis . Additionally, the compound’s fluorination enhances its binding affinity to mammalian DHODHs, although it may reduce species selectivity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability and long-term impact on cellular function. The compound is generally stable at room temperature and maintains its biochemical activity over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antiproliferative effects without notable toxicity . At higher doses, it may cause adverse effects, including toxicity and potential damage to healthy tissues . These dosage-dependent effects highlight the importance of optimizing dosage regimens for potential therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways related to pyrimidine biosynthesis. By inhibiting DHODH, the compound disrupts the de novo synthesis of pyrimidines, leading to altered metabolic flux and changes in metabolite levels . This disruption can have downstream effects on cellular metabolism and function, particularly in rapidly proliferating cells such as cancer cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target cells, enhancing its biochemical activity . The compound’s distribution patterns are crucial for its effectiveness in biochemical and therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for its activity and function, as it ensures the compound reaches its intended targets within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-trifluoromethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one typically involves the condensation of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate in the presence of a catalytic amount of zinc chloride (ZnCl₂) under supercritical carbon dioxide conditions . This method is advantageous due to its solvent-free nature and the use of supercritical carbon dioxide, which is an environmentally friendly solvent.

Industrial Production Methods

For industrial-scale production, the synthesis might be optimized to include continuous flow processes and the use of alternative catalysts to improve yield and reduce costs. The exact methods can vary depending on the desired purity and scale of production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 5-Methyl-2-trifluoromethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound has shown potential as an anti-malarial agent. Studies have demonstrated its activity against Plasmodium falciparum, the parasite responsible for malaria . The presence of the trifluoromethyl group enhances its biological activity, making it a promising candidate for further drug development.

Medicine

In medicine, derivatives of this compound are being investigated for their potential therapeutic applications, including anti-inflammatory and anti-cancer properties. Its ability to interact with specific enzymes and receptors makes it a valuable compound in drug discovery.

Industry

Industrially, this compound can be used in the development of agrochemicals and other specialty chemicals. Its stability and reactivity make it suitable for various applications in chemical manufacturing.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2-trifluoromethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one stands out due to the presence of both a methyl and a trifluoromethyl group, which enhance its biological activity and chemical stability. This dual substitution pattern is less common and provides unique properties that are beneficial for various applications.

Properties

IUPAC Name

5-methyl-2-(trifluoromethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N4O/c1-3-2-4(15)14-6(11-3)12-5(13-14)7(8,9)10/h2H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCFXSBDEUTWHMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)N=C(N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90333778
Record name 5-Methyl-2-trifluoromethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90333778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198953-53-6
Record name 5-Methyl-2-trifluoromethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90333778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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